pyrrolo[1,2-a]quinoxalin-4(5H)-one

Catalog No.
S779106
CAS No.
6025-68-9
M.F
C11H8N2O
M. Wt
184.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pyrrolo[1,2-a]quinoxalin-4(5H)-one

CAS Number

6025-68-9

Product Name

pyrrolo[1,2-a]quinoxalin-4(5H)-one

IUPAC Name

5H-pyrrolo[1,2-a]quinoxalin-4-one

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C11H8N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-7H,(H,12,14)

InChI Key

LINHQLFBBDHSEJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)C3=CC=CN23

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=CC=CN23

The exact mass of the compound pyrrolo[1,2-a]quinoxalin-4(5H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS: 6025-68-9) is a rigid, tricyclic heterocyclic compound recognized as a key structural scaffold in medicinal chemistry. Its primary value lies in its role as a precursor and core structure for developing kinase inhibitors, particularly for targets like Bruton's tyrosine kinase (BTK) and Akt kinase, which are crucial in oncology and immunology research. [REFS-1, REFS-2] The scaffold's planarity and specific geometry are foundational to its interaction with kinase binding sites, though this same rigidity can contribute to poor aqueous solubility, a key consideration in downstream development. [1] Therefore, this specific compound is procured not as an end-product but as a validated starting point for synthesizing more complex, highly substituted, and pharmacologically optimized derivatives.

Substituting pyrrolo[1,2-a]quinoxalin-4(5H)-one with other heterocyclic cores or even its own simple derivatives is often inefficient for targeted synthesis programs. The specific arrangement of its three rings is fundamental to its binding mode with key kinases like BTK. [1] Structure-activity relationship (SAR) studies consistently demonstrate that even minor modifications, such as adding substituents at different positions or altering the core ring structure, dramatically impact inhibitory potency and selectivity. For instance, while this core is a potent BTK inhibitor scaffold, attempts to improve solubility by opening or expanding the tricyclic system have resulted in significant losses of desired properties. [1] Procuring this exact, unsubstituted ketone provides a reliable and well-documented starting point for chemical elaboration, avoiding the unpredictable outcomes and synthetic redirection required when using a less-characterized or functionally divergent analog.

Validated Precursor for Potent, Noncovalent BTK Inhibitors

The pyrrolo[1,2-a]quinoxalin-4(5H)-one core is the foundation for highly potent Bruton's tyrosine kinase (BTK) inhibitors. A derivative, compound S2, which uses this exact core, demonstrated a BTK inhibitory concentration (IC50) of 7.4 nM. [1] Further optimization of this scaffold led to compound 9, which maintained high potency (IC50 = 21.6 nM) but achieved superior in vivo antitumor efficacy compared to both the initial lead and the approved drug Ibrutinib. Specifically, compound 9 showed a tumor growth inhibition (TGI) of 64.4% in a U-937 xenograft model, significantly outperforming the lead compound S2 (TGI = 28.7%) and Ibrutinib (TGI = 41.1%). [1]

Evidence DimensionIn vivo Antitumor Efficacy (TGI)
Target Compound Data64.4% (for derivative '9' based on the core)
Comparator Or BaselineIbrutinib (approved drug): 41.1%; Lead compound 'S2': 28.7%
Quantified Difference+23.3% vs Ibrutinib; +35.7% vs initial lead
ConditionsU-937 xenograft model at an oral dosage of 50 mg/kg.

This demonstrates the scaffold's proven utility as a starting point for developing drug candidates that can outperform established clinical benchmarks in preclinical models.

Enabling High Selectivity in Kinase Inhibition Profiles

A critical procurement consideration for any kinase inhibitor scaffold is its potential for selective target engagement. Derivatives built upon the pyrrolo[1,2-a]quinoxalin-4(5H)-one core demonstrate excellent kinase selectivity. For example, lead compound S2 was profiled against a panel of 468 different kinases and showed excellent selectivity for BTK. [1] The optimized derivative, compound 9, also maintained this high degree of selectivity across the same extensive kinase panel. [1] This inherent selectivity profile reduces the risk of off-target effects, a major hurdle in drug development.

Evidence DimensionKinase Selectivity Panel Size
Target Compound DataExcellent selectivity for derivatives across 468 kinases
Comparator Or BaselineBroad panel screening is a standard benchmark for kinase inhibitor development.
Quantified DifferenceN/A (Qualitative but against a large quantitative panel)
ConditionsIn vitro kinase panel assay.

Procuring this core provides a synthetic start-point with a documented history of producing highly selective final compounds, saving time and resources in lead optimization.

Precursor for Chemical Transformation into Diverse Bioactive Analogs

The ketone functional group at the 4-position makes pyrrolo[1,2-a]quinoxalin-4(5H)-one a versatile intermediate for further chemical modification. For example, it can be readily converted to a 4-chloro derivative by refluxing in phosphorus oxychloride (POCl3). [1] This 4-chloro-pyrrolo[1,2-a]quinoxaline is a key intermediate, enabling subsequent nucleophilic substitution reactions to introduce a wide variety of functional groups at the C-4 position, which has been identified as critical for antiproliferative activity against various cancer cell lines. [REFS-1, REFS-2]

Evidence DimensionSynthetic Accessibility
Target Compound DataServes as a direct precursor to 4-chloro intermediates via POCl3 treatment.
Comparator Or BaselineAlternative multi-step syntheses to achieve similar functionalization.
Quantified DifferenceProvides a more direct route to C-4 functionalization compared to de novo synthesis of substituted analogs.
ConditionsStandard laboratory synthesis conditions (refluxing POCl3).

This compound is not just a scaffold but a functionalized intermediate that simplifies access to a critical position for SAR studies, accelerating the drug discovery process.

Core Building Block for Noncovalent BTK Inhibitor Discovery Programs

This compound is the right choice for research groups aiming to develop novel, noncovalent BTK inhibitors. Its proven track record as the foundational core for molecules achieving high potency (IC50 < 10 nM) and superior in vivo efficacy over standards like Ibrutinib makes it a validated starting point for lead generation campaigns in oncology and autoimmune disease. [1]

Scaffold for Developing Kinase Inhibitors with High Selectivity

For projects where minimizing off-target effects is a primary concern, this scaffold is a strategic choice. Derivatives have been successfully screened against large kinase panels (468 kinases) while maintaining high selectivity, making this precursor ideal for programs prioritizing a clean safety profile from the outset. [1]

Versatile Intermediate for Medicinal Chemistry and SAR Studies

As a functionalized intermediate, this compound is well-suited for synthetic and medicinal chemistry labs focused on structure-activity relationship (SAR) exploration. Its reactivity at the C-4 position allows for the systematic synthesis of analog libraries to probe interactions within kinase active sites, particularly for targets like Akt and BTK. [2]

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Pyrrolo[1,2-a]quinoxalin-4(5H)-one

Dates

Last modified: 08-15-2023

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